molecular formula C25H29NO2 B11704960 4'-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate

4'-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate

Cat. No.: B11704960
M. Wt: 375.5 g/mol
InChI Key: ABLOCJKXEFSPCF-UHFFFAOYSA-N
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Description

4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate is a compound known for its unique properties and applications in various fields. It is a derivative of cyanobiphenyl, which is a well-known nematic liquid crystal. This compound is particularly interesting due to its structural characteristics and the presence of both biphenyl and cyclohexane moieties, which contribute to its stability and functionality.

Preparation Methods

The synthesis of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate involves several steps. The process typically starts with the bromination of biphenyl to introduce a bromine atom. This is followed by the addition of aluminum chloride and butyryl chloride to form the intermediate compound. Potassium hydroxide and hydrazine are then added to remove the bromine atom and introduce a pentyl group. Finally, copper(I) cyanide and dimethylformamide (DMF) are used to replace the bromine with a cyano group, resulting in the formation of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate .

Chemical Reactions Analysis

4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The presence of the cyano group allows the compound to form strong interactions with its targets, enhancing its efficacy .

Comparison with Similar Compounds

4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H29NO2

Molecular Weight

375.5 g/mol

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-pentylcyclohexane-1-carboxylate

InChI

InChI=1S/C25H29NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h8-11,14-17,19,23H,2-7,12-13H2,1H3

InChI Key

ABLOCJKXEFSPCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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